tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is a piperazine derivative Piperazine compounds are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
Tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H28N2O2S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2S/c1-14-13-19(16(23-5)15-9-7-6-8-10-15)11-12-20(14)17(21)22-18(2,3)4/h6-10,14,16H,11-13H2,1-5H3/t14?,16-/m1/s1 |
InChI Key |
QJGNFZXSUPTQPO-BZSJEYESSA-N |
Isomeric SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)[C@@H](C2=CC=CC=C2)SC |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(C2=CC=CC=C2)SC |
Origin of Product |
United States |
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